Catalytic Epoxidation Selectivity: Mn(TNP)OAc vs. Mn(TPP)OAc in Competitive Oxygenation
In the competitive oxygenation of cyclooctene and tetralin with sodium periodate, Mn(III) complexes of TNP and TPP were directly compared [1]. Both Mn(TNP)OAc and Mn(TPP)OAc are classified as electron-rich catalysts exhibiting high selectivity for epoxide formation in the absence of imidazole, contrasting sharply with electron-deficient catalysts (e.g., Mn(TDCPP)OAc, Mn(TPNMe₂-TFPP)OAc) which show low epoxide selectivity [1]. The steric and electronic influence of the 1-naphthyl substituents affects the axial ligation behavior and contributes to the observed selectivity profile, though quantitative selectivity differences between Mn(TNP)OAc and Mn(TPP)OAc are not resolved in the available data [1].
| Evidence Dimension | Epoxide formation selectivity |
|---|---|
| Target Compound Data | High epoxide selectivity (classified as electron-rich catalyst) |
| Comparator Or Baseline | Mn(TPP)OAc: High epoxide selectivity; Mn(TDCPP)OAc and Mn(TPNMe₂-TFPP)OAc: Low epoxide selectivity |
| Quantified Difference | Qualitative classification: electron-rich (Mn(TNP)OAc, Mn(TPP)OAc, Mn(TMP)OAc) vs. electron-deficient (Mn(TDCPP)OAc, Mn(TPNMe₂-TFPP)OAc) |
| Conditions | Competitive oxygenation of cyclooctene and tetralin with sodium periodate; presence/absence of imidazole |
Why This Matters
Mn(TNP)OAc belongs to the electron-rich catalyst subclass; substituting with electron-deficient tetraarylporphyrin catalysts will produce substantially lower epoxide yields, directly impacting reaction optimization and procurement decisions for catalytic oxidation workflows.
- [1] Mohajer, D., Tayebee, R., & Goudarziafshar, H. (2006). Oxygenation of saturated and unsaturated hydrocarbons with sodium periodate catalyzed by manganese(III) tetra-arylporphyrins, to study the axial ligation of imidazole. Journal of Chemical Sciences, 118(5), 429–433. View Source
